molecular formula C8H6F3N3 B15069735 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B15069735
M. Wt: 201.15 g/mol
InChI Key: DNIIMNKWFWKISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and an amine group at the 3rd position of the imidazo[1,2-a]pyridine ring. It has gained significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction, which involves the reaction of 2-aminopyridines with aldehydes and isocyanides . Another approach is the condensation of 2-aminopyridines with trifluoromethyl ketones under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as β-cyclodextrin-SO3H has been reported to facilitate the synthesis of imidazo[1,2-a]pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit the synthesis of essential bacterial proteins by binding to ribosomal subunits. This interaction disrupts protein synthesis, leading to bacterial cell death . The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate bacterial cell membranes more effectively .

Comparison with Similar Compounds

Uniqueness: 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine stands out due to its trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a drug candidate, particularly in the treatment of infectious diseases .

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-2-1-3-14-6(12)4-13-7(5)14/h1-4H,12H2

InChI Key

DNIIMNKWFWKISO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C(F)(F)F)N

Origin of Product

United States

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